[2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride
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Overview
Description
2-(4-chlorophenyl)-2-methoxyethylamine hydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group, a methoxyethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-methoxyethylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl compound to introduce the chlorine atom at the para position.
Introduction of the Methoxyethyl Group: The next step involves the alkylation of the chlorophenyl intermediate with a methoxyethyl halide under basic conditions to form the desired intermediate.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-2-methoxyethylamine hydrochloride is typically carried out in large-scale reactors with optimized conditions to ensure high yield and purity. The process involves:
Controlled Chlorination: Using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Efficient Alkylation: Employing phase-transfer catalysts to enhance the alkylation step.
Purification: Utilizing recrystallization and chromatography techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-methoxyethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2-methoxyethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-methoxyethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2-methoxyethylamine hydrochloride
- 2-(4-fluorophenyl)-2-methoxyethylamine hydrochloride
- 2-(4-methylphenyl)-2-methoxyethylamine hydrochloride
Uniqueness
Compared to its analogs, 2-(4-chlorophenyl)-2-methoxyethylamine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.
Properties
CAS No. |
2758001-62-4 |
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Molecular Formula |
C10H15Cl2NO |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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